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molecular formula C9H10N2O4S B8574100 1-Methanesulfonyl-6-nitroindoline

1-Methanesulfonyl-6-nitroindoline

Cat. No. B8574100
M. Wt: 242.25 g/mol
InChI Key: NOPGJGWFMCFSOI-UHFFFAOYSA-N
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Patent
US07585878B2

Procedure details

In 50 ml of methylene chloride was dissolved 2.5 g of 6-nitroindoline, and then 6.37 ml of triethylamine was added thereto. Under ice cooling, 3.51 g of methanesulfonyl chloride was added dropwise, the reaction solution was stirred at room temperature for 3 hours, and then ice-water was added thereto, followed by 1 hour of stirring. The reaction solvent was removed by evaporation under reduced pressure, a 1M aqueous hydrochloric acid solution was added to the residue, and precipitated was filtrated off, whereby 3.52 g of 1-methylsulfonyl-6-nitroindoline was obtained as a brown solid.
Quantity
6.37 mL
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N(CC)CC)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>C(Cl)Cl>[CH3:20][S:21]([N:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=2)[CH2:8][CH2:9]1)(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
6.37 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
3.51 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCNC2=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
of stirring
CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
a 1M aqueous hydrochloric acid solution was added to the residue
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
was filtrated off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.52 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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